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Compound Name: Methyl 2-(cyanomethoxy)benzoate

Cat. No.: B167758 Get Quote

This in-depth guide provides a comprehensive overview of Methyl 2-
(cyanomethoxy)benzoate, a versatile building block with significant potential in medicinal

chemistry and drug development. We will delve into its synthesis, spectroscopic

characterization, and explore its putative applications, grounded in established chemical

principles and analogous compound activities. This document is intended for researchers,

scientists, and professionals in the field of drug discovery seeking to leverage this molecule in

their research endeavors.

Introduction: The Chemical Identity of Methyl 2-
(cyanomethoxy)benzoate
Methyl 2-(cyanomethoxy)benzoate, with the CAS Number 1641-00-5, is an organic

compound featuring a benzoate ester scaffold appended with a cyanomethoxy group at the

ortho position.[1] Its molecular formula is C₁₀H₉NO₃, and it has a molecular weight of 191.19

g/mol . The presence of the ester, nitrile, and ether functionalities within a compact aromatic

framework makes it an attractive starting point for the synthesis of more complex molecules

with diverse biological activities.

Below is a diagram illustrating the chemical structure of Methyl 2-(cyanomethoxy)benzoate.

Caption: Chemical structure of Methyl 2-(cyanomethoxy)benzoate.
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Synthesis of Methyl 2-(cyanomethoxy)benzoate:
Proposed Methodologies
While a specific, peer-reviewed synthesis for Methyl 2-(cyanomethoxy)benzoate is not

readily available in the literature, its structure suggests two plausible and efficient synthetic

routes based on well-established organic reactions. Both pathways begin with commercially

available starting materials.

Pathway A: Williamson Ether Synthesis from Methyl
Salicylate
This approach utilizes the classical Williamson ether synthesis, a reliable method for forming

ethers from an alkoxide and an alkyl halide.[2][3][4][5][6]

Starting Materials

Reaction Product

Methyl Salicylate

Williamson Ether Synthesis

Chloroacetonitrile

Methyl 2-(cyanomethoxy)benzoate

Click to download full resolution via product page

Caption: Proposed synthesis of Methyl 2-(cyanomethoxy)benzoate via Williamson Ether

Synthesis.

Detailed Experimental Protocol (Proposed):

Deprotonation of Methyl Salicylate: In a flame-dried round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), dissolve methyl salicylate (1.0 eq.) in a suitable

anhydrous solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base,

such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.), portion-

wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30-60 minutes to

ensure complete formation of the corresponding phenoxide.
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Nucleophilic Substitution: To the solution of the phenoxide, add chloroacetonitrile (1.2 eq.)

dropwise at room temperature.[7] The reaction mixture is then heated to 50-70 °C and stirred

for 4-12 hours. The progress of the reaction should be monitored by thin-layer

chromatography (TLC).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature

and quench with water. Extract the aqueous layer with a suitable organic solvent, such as

ethyl acetate or dichloromethane. The combined organic layers are then washed with brine,

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The

crude product can be purified by column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to afford pure Methyl 2-(cyanomethoxy)benzoate.

Pathway B: Two-Step Synthesis from Methyl o-Toluate
This alternative route involves the initial formation of a benzylic bromide followed by a

nucleophilic substitution with cyanide and subsequent ether formation. A more direct approach

from methyl 2-(bromomethyl)benzoate is also feasible.

Step 1: Bromination Step 2: Cyanation

Methyl o-Toluate Radical Bromination Methyl 2-(bromomethyl)benzoate Nucleophilic Substitution Methyl 2-(cyanomethyl)benzoate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Methyl 2-(cyanomethoxy)benzoate from Methyl o-

Toluate.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate[1][8][9]

To a solution of methyl o-toluate (1.0 eq.) in a non-polar solvent like carbon tetrachloride or

cyclohexane, add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl

peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount).
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Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage

incandescent lamp to initiate the radical chain reaction.[1]

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide

byproduct, and wash the filtrate with aqueous sodium thiosulfate and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. The crude product can be purified by recrystallization or column chromatography

to yield Methyl 2-(bromomethyl)benzoate.

Step 2: Synthesis of Methyl 2-(cyanomethoxy)benzoate

This step is analogous to the Williamson ether synthesis, but the ether linkage is formed from

the reaction of the benzylic bromide with a source of the cyanomethoxy anion. A more direct

conversion from the bromide to the final product can be envisioned by reacting it with the

sodium salt of hydroxyacetonitrile. However, a more practical approach would be a two-step

sequence involving initial displacement of the bromide with a hydroxide equivalent followed by

reaction with chloroacetonitrile. For a more direct approach, one could attempt a reaction with

sodium cyanomethoxide, although the stability of this reagent might be a concern.

A more plausible route from Methyl 2-(bromomethyl)benzoate would be a nucleophilic

substitution with sodium cyanide to form Methyl 2-(cyanomethyl)benzoate, a related but

different compound. To obtain the target molecule, a reaction with the sodium salt of

glycolnitrile (hydroxyacetonitrile) would be necessary.

Given the potential complexities, Pathway A is the more direct and recommended synthetic

route.

Spectroscopic Characterization
While experimental spectra for Methyl 2-(cyanomethoxy)benzoate are not readily available in

public databases, we can predict the key spectroscopic features based on the analysis of

structurally similar compounds.[10][11][12][13][14]

Table 1: Predicted Spectroscopic Data for Methyl 2-(cyanomethoxy)benzoate
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Spectroscopic Technique Predicted Key Signals and Interpretation

¹H NMR

Aromatic Protons (4H): Complex multiplet in the

range of δ 7.0-8.0 ppm. The ortho, meta, and

para protons will exhibit distinct chemical shifts

and coupling patterns due to the influence of the

ester and cyanomethoxy substituents.

Methylene Protons (-OCH₂CN, 2H): A singlet

around δ 4.8-5.0 ppm. Methyl Protons (-OCH₃,

3H): A singlet around δ 3.9 ppm.

¹³C NMR

Carbonyl Carbon (C=O): A signal around δ 165-

167 ppm.[12] Aromatic Carbons (6C): Multiple

signals between δ 110-160 ppm. The carbon

bearing the cyanomethoxy group will be shifted

downfield. Nitrile Carbon (-CN): A signal in the

range of δ 115-120 ppm. Methylene Carbon (-

OCH₂CN): A signal around δ 55-60 ppm. Methyl

Carbon (-OCH₃): A signal around δ 52 ppm.

Infrared (IR)

C≡N Stretch: A sharp, medium intensity

absorption band around 2250 cm⁻¹. C=O

Stretch (Ester): A strong, sharp absorption band

around 1720-1730 cm⁻¹. C-O Stretch (Ether and

Ester): Strong absorption bands in the region of

1250-1000 cm⁻¹. Aromatic C=C Stretch:

Medium intensity bands around 1600 and 1480

cm⁻¹. Aromatic C-H Stretch: Weak to medium

bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Molecular Ion (M⁺): A peak at m/z = 191.0582

corresponding to the exact mass of C₁₀H₉NO₃.

Key Fragmentation Patterns: Expect to see

fragments corresponding to the loss of the

methoxy group (-OCH₃), the cyanomethoxy

group (-OCH₂CN), and the entire ester group (-

COOCH₃).
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Potential Applications in Drug Discovery and
Medicinal Chemistry
The structural motifs present in Methyl 2-(cyanomethoxy)benzoate suggest its utility as a

versatile intermediate for the synthesis of biologically active molecules. Benzoic acid and its

derivatives are known to possess a wide range of pharmacological activities, including

antifungal, antimicrobial, and anticancer properties.[15][16][17][18][19][20][21][22][23][24][25]

Antifungal and Antimicrobial Agents
The benzoate scaffold is a common feature in many antifungal agents.[15][16][17][18][23] The

mechanism of action for simple benzoates often involves the disruption of cellular pH

homeostasis in fungi.[16][17] The introduction of the cyanomethoxy group could modulate the

lipophilicity and electronic properties of the molecule, potentially leading to enhanced antifungal

or antimicrobial activity. Further derivatization of the ester or the aromatic ring could lead to

novel compounds with improved potency and selectivity.

Anticancer Agents
Numerous benzoate derivatives have been investigated for their anticancer properties.[19][20]

[21][26] The mechanism of action can vary widely, from the inhibition of specific enzymes to the

disruption of microtubule dynamics. The cyanomethoxy group can serve as a handle for further

chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in

the development of new anticancer drug candidates.

Enzyme Inhibitors
The ester and nitrile functionalities can act as key binding elements in the active sites of

various enzymes. For instance, derivatives of benzoic acid have been explored as inhibitors of

enzymes like phosphodiesterases. The unique electronic and steric properties of the

cyanomethoxy group could be exploited to design potent and selective enzyme inhibitors for

various therapeutic targets.

Conclusion
Methyl 2-(cyanomethoxy)benzoate is a readily accessible and highly versatile chemical entity

with significant potential for application in drug discovery and development. This guide has
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provided a detailed overview of its chemical properties, proposed robust synthetic pathways,

and predicted its key spectroscopic features. The exploration of its biological activities,

particularly in the areas of antifungal and anticancer research, represents a promising avenue

for future investigation. The strategic derivatization of this scaffold could lead to the discovery

of novel therapeutic agents with improved efficacy and safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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